molecular formula C14H26O6S B8452218 2-(Decane-1-sulfonyl)butanedioic acid CAS No. 60713-20-4

2-(Decane-1-sulfonyl)butanedioic acid

Cat. No.: B8452218
CAS No.: 60713-20-4
M. Wt: 322.42 g/mol
InChI Key: WESCJHHMQFZNKL-UHFFFAOYSA-N
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Description

2-(Decane-1-sulfonyl)butanedioic acid is a sulfonated derivative of butanedioic acid (succinic acid), featuring a decane sulfonyl group (-SO₂-C₁₀H₂₁) at the second carbon of the succinic acid backbone. This structural modification introduces strong electron-withdrawing effects due to the sulfonyl group, which significantly influences its chemical reactivity, solubility, and acidity compared to unmodified succinic acid derivatives. Potential applications include its use as a surfactant, catalyst, or intermediate in organic synthesis, where the sulfonyl group may enhance stability or enable specific reactions.

Properties

CAS No.

60713-20-4

Molecular Formula

C14H26O6S

Molecular Weight

322.42 g/mol

IUPAC Name

2-decylsulfonylbutanedioic acid

InChI

InChI=1S/C14H26O6S/c1-2-3-4-5-6-7-8-9-10-21(19,20)12(14(17)18)11-13(15)16/h12H,2-11H2,1H3,(H,15,16)(H,17,18)

InChI Key

WESCJHHMQFZNKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCS(=O)(=O)C(CC(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

2-(Decane-1-sulfonyl)butanedioic Acid vs. Dodecenylsuccinic Acid

  • Core Structure : Both compounds are derivatives of succinic acid.
  • Substituents :
    • Target Compound : A decane sulfonyl group (-SO₂-C₁₀H₂₁) at position 2.
    • Dodecenylsuccinic Acid : A dodecenyl (C₁₂H₂₃) chain at position 2, with a double bond in the alkyl group .
  • Functional Groups :
    • The sulfonyl group in the target compound increases polarity and acidity, whereas the alkenyl chain in dodecenylsuccinic acid enhances hydrophobicity.

This compound vs. 2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)

  • Core Structure : Benzilic acid is a diphenyl-substituted hydroxyacetic acid, distinct from the succinic acid backbone of the target compound.
  • Functional Groups :
    • Benzilic acid features a hydroxyl (-OH) and two phenyl groups, enabling strong hydrogen bonding and aromatic interactions .
    • The target compound lacks aromaticity but has sulfonyl and carboxylic acid groups.

Physicochemical Properties

Table 1 summarizes key properties of the target compound and its analogs.

Property This compound (Estimated) Dodecenylsuccinic Acid Benzilic Acid
Molecular Formula C₁₄H₂₆O₆S C₁₆H₂₈O₄ C₁₄H₁₂O₃
Molecular Weight ~322.4 g/mol 284.39 g/mol 228.24 g/mol
Boiling Point ~410–430°C (estimated) 407.2°C at 760 mmHg Not reported
Density ~1.12–1.15 g/cm³ (estimated) 1.03 g/cm³ Not reported
Acidity (pKa) Lower pKa (sulfonyl enhances acidity) Higher pKa (weaker electron withdrawal) pKa ~3.0 (hydroxyl group)

Functional and Reactivity Differences

Acidity and Solubility

  • The sulfonyl group in this compound lowers the pKa of adjacent carboxylic acids compared to dodecenylsuccinic acid, making it more water-soluble under acidic conditions.
  • Benzilic acid’s hydroxyl group facilitates hydrogen bonding, improving solubility in polar solvents but reducing it in nonpolar media .

Thermal Stability

  • The sulfonyl group likely increases thermal stability due to strong sulfur-oxygen bonds, whereas dodecenylsuccinic acid’s alkenyl chain may degrade at high temperatures .

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